![molecular formula C17H10ClN3O3S B2999179 N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide CAS No. 851979-27-6](/img/structure/B2999179.png)
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide is a useful research compound. Its molecular formula is C17H10ClN3O3S and its molecular weight is 371.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Microbial Activity
This compound serves as a precursor or intermediate in the synthesis of various derivatives with significant microbial activity. For instance, its derivatives have been synthesized and tested against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans, comparing favorably with standard drugs like tetracycline and nystatin (Mostafa, El-Salam, & Alothman, 2013). The synthesis of these derivatives often involves innovative methods, including microwave irradiation, which offers advantages in reaction rates and yields.
Novel Derivatives and Their Biological Evaluation
Further research has been dedicated to the development of novel 3-methyl-2-pyrazolin-5-one derivatives from 2-oxo-2H-chromene-3-carbohydrazide, showcasing the versatility of this compound in generating diverse biologically active molecules. These derivatives have been evaluated for their potential cytotoxic activities, indicating the compound's importance in the discovery of new therapeutic agents (Gomha & Khalil, 2012).
Antimicrobial and Antioxidant Agents
A distinct study utilized the scaffold of N'-(2-cyanoacetyl)-2-hydroxybenzohydrazide to produce new pyridine, chromene, and thiazole derivatives demonstrating potent antimicrobial and antioxidant activities. This research underscores the compound's utility in synthesizing agents with potential health benefits, including the fight against microbial infections and oxidative stress (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects . These activities suggest that the compound may interact with multiple targets, including enzymes involved in inflammation and cell proliferation .
Mode of Action
Similar compounds have been shown to inhibit key enzymes involved in inflammation and cell proliferation . For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX), an enzyme that plays a crucial role in inflammation .
Biochemical Pathways
This pathway is involved in the production of prostaglandins, which play a key role in inflammation. By inhibiting COX, these compounds can reduce the production of prostaglandins, thereby reducing inflammation .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability and low toxicity, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Related compounds have been found to exhibit anti-inflammatory effects, likely due to their inhibition of cox and subsequent reduction in prostaglandin production . Some of these compounds also exhibit antimicrobial and antitumor effects, suggesting that they may have a broad range of biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .
Propiedades
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-oxochromene-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-11-5-3-7-13-14(11)19-17(25-13)21-20-16(23)10-8-24-12-6-2-1-4-9(12)15(10)22/h1-8H,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDWXDYKPGZLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Nitrophenoxy)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2999098.png)
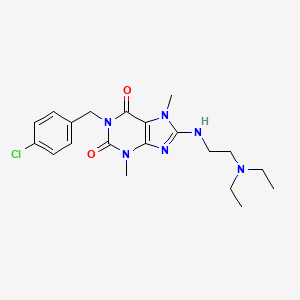
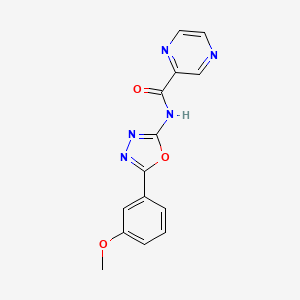
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2999106.png)
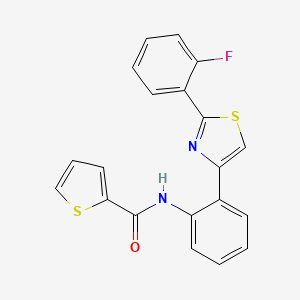
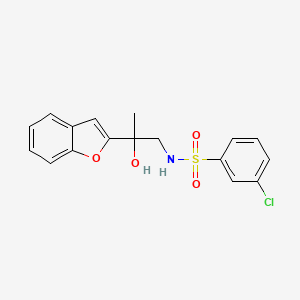
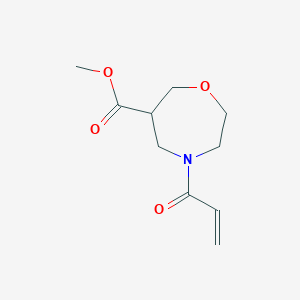
![1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B2999110.png)
![1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one](/img/structure/B2999112.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2999113.png)

![2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2999115.png)

